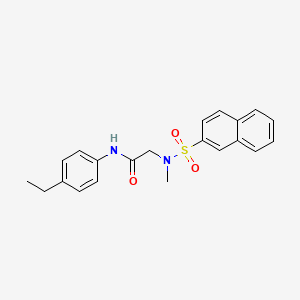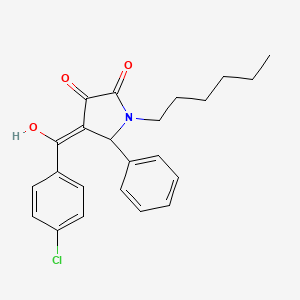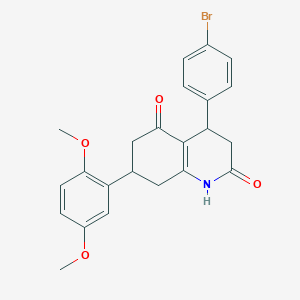
2-(phenylsulfanyl)-N-(1-propylpiperidin-4-yl)acetamide
Vue d'ensemble
Description
2-(phenylsulfanyl)-N-(1-propylpiperidin-4-yl)acetamide is an organic compound with a complex structure that includes a phenylsulfanyl group and a propylpiperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)-N-(1-propylpiperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the phenylsulfanyl group and the propylpiperidinyl group. These groups are then combined through a series of chemical reactions, including nucleophilic substitution and amide formation. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction conditions, including temperature, pressure, and pH, to ensure consistent quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(phenylsulfanyl)-N-(1-propylpiperidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the piperidinyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-(phenylsulfanyl)-N-(1-propylpiperidin-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(phenylsulfanyl)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group and the propylpiperidinyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(phenylsulfanyl)-N-(1-propylpiperidin-4-yl)acetamide can be compared with other similar compounds, such as:
2-(phenylsulfanyl)-N-(1-methylpiperidin-4-yl)acetamide: Similar structure but with a methyl group instead of a propyl group.
2-(phenylsulfanyl)-N-(1-ethylpiperidin-4-yl)acetamide: Similar structure but with an ethyl group instead of a propyl group.
2-(phenylsulfanyl)-N-(1-butylpiperidin-4-yl)acetamide: Similar structure but with a butyl group instead of a propyl group.
Propriétés
IUPAC Name |
2-phenylsulfanyl-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-2-10-18-11-8-14(9-12-18)17-16(19)13-20-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSCPCBQPDEPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B4787305.png)
![4-[[2,4-Dichloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B4787313.png)
![5-bromo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4787316.png)
![ethyl 4-({[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4787318.png)

![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4787333.png)


![N-(tert-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4787343.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B4787353.png)
![1-(2-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4787368.png)
![6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B4787375.png)
![METHYL 2-{[(4-BROMO-2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4787383.png)

